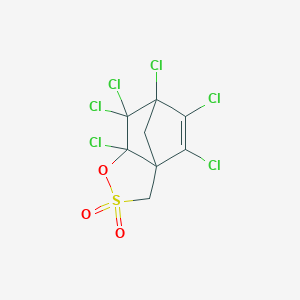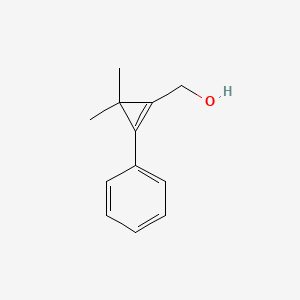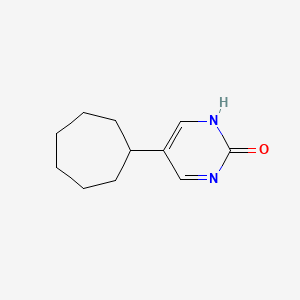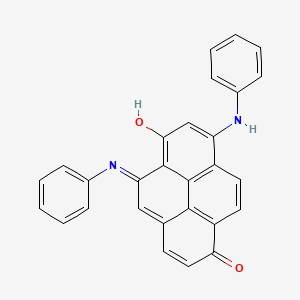
5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid is a complex organic compound characterized by the presence of amino, chloro, and sulfonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid typically involves multi-step organic reactions. The process begins with the chlorination of 2-methylbenzene-1-sulfonic acid, followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the sulfonylation of the amino-chlorobenzene intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction.
化学反応の分析
Types of Reactions
5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and hydroxide ions (OH⁻) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrocarbon derivatives.
Substitution: Amino or hydroxyl derivatives, depending on the nucleophile used.
科学的研究の応用
5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The chloro group can participate in halogen bonding, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
5-(2-Amino-6-bromobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid: Similar structure but with a bromine atom instead of chlorine.
5-(2-Amino-6-fluorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 5-(2-Amino-6-chlorobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and distinct biological activity compared to its bromine and fluorine analogs.
特性
| 90352-37-7 | |
分子式 |
C13H12ClNO5S2 |
分子量 |
361.8 g/mol |
IUPAC名 |
5-(2-amino-6-chlorophenyl)sulfonyl-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H12ClNO5S2/c1-8-5-6-9(7-12(8)22(18,19)20)21(16,17)13-10(14)3-2-4-11(13)15/h2-7H,15H2,1H3,(H,18,19,20) |
InChIキー |
YDGBHDNTUHZGSG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=CC=C2Cl)N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one](/img/no-structure.png)



![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14361200.png)


